molecular formula C17H16BrN3O2 B213815 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Katalognummer B213815
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: HBOFPRKVHXULRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to selectively inhibit certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves the selective inhibition of certain enzymes, such as BRD4 and CDK9. These enzymes are involved in the regulation of gene expression and cell proliferation, and their inhibition by 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide leads to the suppression of tumor growth and inflammation. 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the suppression of tumor growth and inflammation, induction of apoptosis in cancer cells, and inhibition of angiogenesis. The compound has also been shown to have anti-metastatic activity, which makes it a promising candidate for the treatment of various cancers.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is its selective inhibition of certain enzymes, which makes it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can make it challenging to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. The compound has also been studied for its potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide in preclinical models and clinical trials will be important for the evaluation of its safety and efficacy in humans.
Conclusion
In conclusion, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has a selective mechanism of action, which makes it a promising candidate for the treatment of various cancers, inflammation, and metabolic disorders. While there are some limitations for lab experiments, the future directions of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties.

Synthesemethoden

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves a series of reactions that begin with the preparation of 4-bromo-1H-pyrazole, which is then reacted with 2,3-dimethylphenylamine to form the intermediate compound. The final step involves the reaction of the intermediate with 2-furoic acid to yield 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide. The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been described in detail in several publications, and the compound has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The compound has been shown to selectively inhibit certain enzymes, such as BRD4 and CDK9, which are involved in the regulation of gene expression and cell proliferation. This makes 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide a promising candidate for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Produktname

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Molekularformel

C17H16BrN3O2

Molekulargewicht

374.2 g/mol

IUPAC-Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-11-4-3-5-15(12(11)2)20-17(22)16-7-6-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)

InChI-Schlüssel

HBOFPRKVHXULRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.